molecular formula C10H9NS B1396571 2-Cyclopropyl-1,3-benzothiazole CAS No. 1248473-57-5

2-Cyclopropyl-1,3-benzothiazole

Cat. No. B1396571
M. Wt: 175.25 g/mol
InChI Key: ZHQIJGGKCQBNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1,3-benzothiazole (2CB) is a heterocyclic compound with a unique structure consisting of a six-membered ring with a nitrogen atom and a sulfur atom in the ring. It is a colorless, volatile liquid with a pungent odor and a melting point of -47 °C. 2CB is widely used in organic synthesis, as a reagent for the synthesis of other compounds, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

Antitumor Properties

2-Cyclopropyl-1,3-benzothiazole, a derivative of benzothiazoles, has shown significant promise in antitumor research. These compounds, specifically 2-(4-aminophenyl)benzothiazoles, have demonstrated potent antitumor properties both in vitro and in vivo. They are known to induce and be biotransformed by cytochrome P450 1A1 into active metabolites, playing a crucial role in their anticancer activity. These findings have led to the development of water-soluble prodrugs, aimed at overcoming limitations posed by the lipophilicity of these compounds, ensuring better bioavailability for clinical use (Bradshaw et al., 2002).

Development of Clinical Candidates

The development of benzothiazole derivatives has progressed significantly, leading to the identification of clinical candidates like Phortress, which was scheduled for Phase 1 trials. The mechanism of action involves selective uptake into sensitive cells, followed by binding to the Arylhydrocarbon Receptor (AhR), induction of cytochrome P450 isoform CYP1A1, and formation of DNA adducts resulting in cell death. This understanding has been pivotal in drug development, influencing the synthesis of fluorinated analogues and water-soluble prodrug designs (Bradshaw & Westwell, 2004).

Chemotherapeutic Potential

Recent advances in the structural modifications of benzothiazoles have highlighted their potential as chemotherapeutics. The benzothiazole scaffold is known for its antimicrobial and anticancer activities. In particular, 2-arylbenzothiazoles have emerged as significant pharmacophores in antitumor agent development. The promising biological profile and ease of synthesis make them attractive in designing new drugs for cancer chemotherapy (Ahmed et al., 2012).

properties

IUPAC Name

2-cyclopropyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQIJGGKCQBNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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